molecular formula C7H3BrClFO2 B1383777 6-Bromo-2-chloro-3-fluorobenzoic acid CAS No. 1805210-52-9

6-Bromo-2-chloro-3-fluorobenzoic acid

Cat. No.: B1383777
CAS No.: 1805210-52-9
M. Wt: 253.45 g/mol
InChI Key: QDDXTROITDLEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-chloro-3-fluorobenzoic acid is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-3-fluorobenzoic acid typically involves halogenation reactions. One common method is the direct halogenation of benzoic acid derivatives. The reaction conditions include the use of bromine, chlorine, and fluorine sources under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation processes. These processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloro-3-fluorobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: Reduction reactions can lead to the formation of corresponding alcohols or aldehydes.

  • Substitution: The halogen atoms on the benzene ring can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

6-Bromo-2-chloro-3-fluorobenzoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a fluorescent probe in biological imaging and as a reagent in biochemical assays.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2-chloro-3-fluorobenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 6-Bromo-3-chloro-2-fluorobenzoic acid

  • 2-Bromo-3-chloro-6-fluorobenzoic acid

  • 3-Bromo-2-chloro-6-fluorobenzoic acid

Uniqueness: 6-Bromo-2-chloro-3-fluorobenzoic acid is unique due to the specific arrangement of halogen atoms on the benzene ring, which influences its chemical reactivity and physical properties. This arrangement can lead to different biological activities and industrial applications compared to its isomers.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6-bromo-2-chloro-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDXTROITDLEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-chloro-3-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-chloro-3-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-chloro-3-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-chloro-3-fluorobenzoic acid
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-chloro-3-fluorobenzoic acid
Reactant of Route 6
6-Bromo-2-chloro-3-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.